molecular formula C8H17Cl2N3O B594179 4-(Pyrrolidin-3-yl)piperazin-2-one dihydrochloride CAS No. 1219957-44-4

4-(Pyrrolidin-3-yl)piperazin-2-one dihydrochloride

Cat. No. B594179
M. Wt: 242.144
InChI Key: JNAJQXWERRIRRD-UHFFFAOYSA-N
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Description

“4-(Pyrrolidin-3-yl)piperazin-2-one dihydrochloride” is a chemical compound with the CAS number 1219957-44-4 . It has a molecular weight of 242.15 and a molecular formula of C8H17Cl2N3O .


Synthesis Analysis

The synthesis of compounds similar to “4-(Pyrrolidin-3-yl)piperazin-2-one dihydrochloride” often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used often involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “4-(Pyrrolidin-3-yl)piperazin-2-one dihydrochloride” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

“4-(Pyrrolidin-3-yl)piperazin-2-one dihydrochloride” is a solid at room temperature . It has a molecular weight of 242.15 and a molecular formula of C8H17Cl2N3O .

Scientific Research Applications

  • The pyrrolidine ring contributes to the stereochemistry of the molecule, affecting the binding mode to enantioselective proteins, leading to different biological profiles of drug candidates .
  • The hybrids showed promising direct activity against Gram-negative strains and anti-biofilm activity against Gram-positive strains .
  • Some compounds displayed fungicidal activity against C. galibrata ATCC 15126 strain, but no activity against other tested strains .
  • Determination of the intrinsic activity of the tested compound at the specified adrenoreceptors .
  • Successful synthesis and extraction of novel 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives .
  • The spatial orientation of substituents can lead to a different biological profile of drug candidates, which is crucial for the binding mode to enantioselective proteins .

properties

IUPAC Name

4-pyrrolidin-3-ylpiperazin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.2ClH/c12-8-6-11(4-3-10-8)7-1-2-9-5-7;;/h7,9H,1-6H2,(H,10,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAJQXWERRIRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CCNC(=O)C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696410
Record name 4-(Pyrrolidin-3-yl)piperazin-2-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrrolidin-3-yl)piperazin-2-one dihydrochloride

CAS RN

1219957-44-4
Record name 4-(Pyrrolidin-3-yl)piperazin-2-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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